2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
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Description
2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H19N7O2 and its molecular weight is 425.452. The purity is usually 95%.
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Biological Activity
2-Methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H19N7O2
- Molecular Weight : 425.4 g/mol
- CAS Number : 1006303-97-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Pyrazolo[3,4-d]pyrimidines are known to act as inhibitors of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines:
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
5i | MCF-7 | 0.3 | Inhibits tumor growth, induces apoptosis |
5i | A549 | 7.60 | Suppresses cell migration, DNA fragmentation |
The compound's ability to induce apoptosis and inhibit cell cycle progression indicates its potential as an effective anticancer agent.
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines exhibit a range of other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammatory responses.
Research indicates that pyrazolo derivatives can also possess neuroprotective properties and may influence metabolic pathways related to diabetes management.
Case Studies
- Study on Anticancer Activity : A study conducted on a series of phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific modifications led to enhanced potency against various cancer cell lines. The study found that the presence of methoxy groups significantly improved the compounds' binding affinity to target proteins involved in cancer progression .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of these compounds with their targets. For instance, docking studies revealed that 2-methoxy-N-(3-methyl...) effectively binds to the active sites of EGFR and VEGFR, suggesting a competitive inhibition mechanism .
Properties
IUPAC Name |
2-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-15-12-20(27-23(31)17-10-6-7-11-19(17)32-2)30(28-15)22-18-13-26-29(21(18)24-14-25-22)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILHAJMDUGVEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.